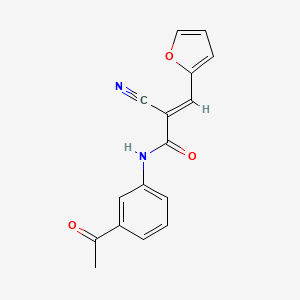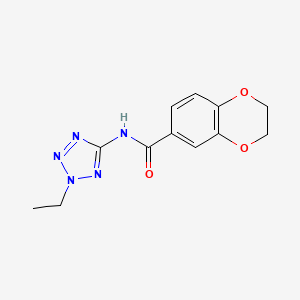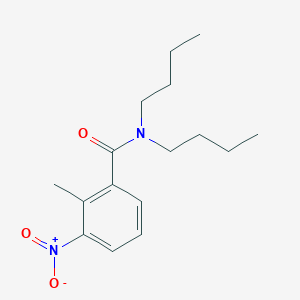![molecular formula C22H34N2O3 B4566733 2-{[4-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4566733.png)
2-{[4-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid
Overview
Description
2-{[4-(Tricyclo[3311~3,7~]dec-1-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps. The initial step often includes the preparation of the tricyclo[3.3.1.1~3,7~]decane core, followed by its functionalization to introduce the piperazine and cyclohexanecarboxylic acid moieties. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-{[4-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand for studying receptor interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[4-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane, 2-bromo-: This compound shares the tricyclic core but differs in its functional groups.
Disulfide, bis(tricyclo[3.3.1.1~3,7~]dec-1-yl): Another compound with a similar tricyclic structure but different functionalization.
Uniqueness
2-{[4-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(1-adamantyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c25-20(18-3-1-2-4-19(18)21(26)27)23-5-7-24(8-6-23)22-12-15-9-16(13-22)11-17(10-15)14-22/h15-19H,1-14H2,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJCNKBIEZGBFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzothiazol-2-ylmethyl)-3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4566656.png)

![N-(4-methoxyphenyl)-4-[(6-methyl-4-phenyl-2-quinazolinyl)amino]benzamide](/img/structure/B4566664.png)

![N-[(4-iodo-2,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B4566676.png)
![N-1,3-benzodioxol-5-yl-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4566679.png)
![2-cyano-3-{4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide](/img/structure/B4566687.png)

![4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-(2,5-dimethylphenyl)-3-methylquinoline](/img/structure/B4566711.png)
![7-(difluoromethyl)-N-{4-[(ethylamino)sulfonyl]phenyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4566717.png)
![2-[(3,4-dichlorophenyl)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4566731.png)
![(2E)-N-{[4-(3,4-Dimethoxyphenyl)oxan-4-YL]methyl}-3-phenylprop-2-enamide](/img/structure/B4566740.png)
![5-{[1-(3,4-dimethoxyphenyl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B4566742.png)
![N-[2-(methylthio)phenyl]-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4566750.png)
